molecular formula C19H15N5O2 B11963045 2-amino-1-(2,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile

2-amino-1-(2,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile

Cat. No.: B11963045
M. Wt: 345.4 g/mol
InChI Key: TXPNSWZBGZZIID-UHFFFAOYSA-N
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Description

2-amino-1-(2,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile is a complex organic compound that belongs to the class of quinoxaline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, which includes a pyrroloquinoxaline core, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-(2,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile typically involves the condensation of o-phenylenediamine with a suitable dicarbonyl compound. This reaction is often carried out in the presence of a catalyst under controlled temperature and pressure conditions. The reaction can be summarized as follows:

    Condensation Reaction: o-phenylenediamine reacts with a dicarbonyl compound to form the quinoxaline core.

    Substitution Reaction: The quinoxaline core undergoes further substitution reactions to introduce the amino and methoxy groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is often employed to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-amino-1-(2,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline N-oxides.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while substitution reactions can produce various substituted quinoxaline derivatives.

Scientific Research Applications

2-amino-1-(2,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound has shown potential as an antimicrobial and antiviral agent.

    Medicine: Research is ongoing to explore its potential as an anticancer and anti-inflammatory agent.

    Industry: It is used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-amino-1-(2,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, altering their function and leading to various biological effects. For example, it may inhibit the activity of certain enzymes or interfere with cell signaling pathways, resulting in antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: A simpler structure with similar biological activities.

    Indole Derivatives: Compounds with a similar aromatic core and diverse biological activities.

    Triazoloquinoxaline: A related compound with additional triazole rings, showing enhanced biological properties.

Uniqueness

The uniqueness of 2-amino-1-(2,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile lies in its specific substitution pattern and the presence of the pyrroloquinoxaline core. This structure imparts unique electronic and steric properties, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C19H15N5O2

Molecular Weight

345.4 g/mol

IUPAC Name

2-amino-1-(2,4-dimethoxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carbonitrile

InChI

InChI=1S/C19H15N5O2/c1-25-11-7-8-15(16(9-11)26-2)24-18(21)12(10-20)17-19(24)23-14-6-4-3-5-13(14)22-17/h3-9H,21H2,1-2H3

InChI Key

TXPNSWZBGZZIID-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)C#N)N)OC

Origin of Product

United States

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